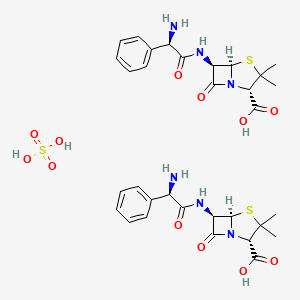
Ampicillin hemisulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ampicillin hemisulfate is the hemisulfate salt of Ampicillin --- an antibiotic used to prevent and treat a number of bacterial infections. This includes respiratory tract infections, urinary tract infections, meningitis, salmonella infections, and endocarditis. It may also be used to prevent group B streptococcal infection in newborns. It is used by mouth, by injection into a muscle, or intravenously. It is not useful for the treatment of viral infections.
科学的研究の応用
Clinical Applications
1.1 Treatment of Infections
Ampicillin hemisulfate is primarily utilized for treating a range of bacterial infections, including:
- Respiratory Tract Infections : Effective against pneumonia and bronchitis caused by susceptible organisms.
- Urinary Tract Infections : Commonly prescribed for infections caused by Escherichia coli and other gram-negative bacteria.
- Gastrointestinal Infections : Used in treating enteric fever and gastroenteritis.
- Meningitis : Administered for central nervous system infections due to its ability to penetrate the blood-brain barrier .
1.2 Combination Therapy
Ampicillin is often combined with β-lactamase inhibitors, such as sulbactam, to enhance its efficacy against resistant bacterial strains. A study demonstrated that the combination of ampicillin and sulbactam was more effective than gentamicin and clindamycin in treating intra-abdominal infections, with a higher rate of pathogen eradication observed in patients treated with the combination therapy .
Veterinary Medicine Applications
This compound is also significant in veterinary medicine, where it is used to treat infections in food-producing animals and companion animals.
2.1 Usage in Aquaculture
In aquaculture, ampicillin is employed to combat various infectious diseases affecting fish, such as vibriosis and streptococciosis. Dosage regimens vary based on species and infection type; for instance, it is administered at doses of 5 to 20 mg per kg body weight for oral treatment .
2.2 Efficacy Against Specific Pathogens
Research has shown that ampicillin effectively treats infections caused by pathogenic bacteria like Pasteurella multocida in fish species. The pharmacokinetics of ampicillin in aquatic species have been studied to optimize dosing strategies and minimize environmental impact .
Research Applications
3.1 Antibiotic Impregnated Beads
Recent studies have explored the use of antibiotic-impregnated Plaster of Paris beads containing ampicillin for localized treatment of infections. These beads demonstrated effective elution rates over time, maintaining concentrations above the minimum inhibitory concentration (MIC) necessary to inhibit bacterial growth for several days .
3.2 In Vitro Studies
In vitro studies have assessed the antimicrobial activity of ampicillin against various bacterial strains. For example, one study measured the elution rates of ampicillin from impregnated beads over a two-week period, revealing that while ampicillin had a shorter elution half-life compared to other antibiotics tested, it still maintained effective concentrations against certain pathogens for up to six days .
Case Studies
4.1 Clinical Case Study: Ampicillin in Preterm Premature Rupture of Membranes (PPROM)
A clinical trial evaluated the effectiveness of ampicillin combined with Lactobacillus casei rhamnosus in managing PPROM cases. Results indicated that this combination improved perinatal outcomes significantly when administered until delivery .
4.2 Veterinary Case Study: Treatment of Fish Infections
In a controlled study involving aquaculture settings, fish treated with ampicillin showed a marked reduction in mortality rates associated with bacterial infections compared to untreated controls. The study highlighted the importance of precise dosing and timing in achieving optimal therapeutic outcomes .
Data Tables
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Clinical Medicine | Respiratory, urinary tract infections | Effective against gram-positive and gram-negative bacteria |
| Veterinary Medicine | Aquaculture (fish infections) | Reduces mortality rates; effective dosages vary by species |
| Research | Antibiotic-impregnated beads | Maintains effective concentrations over time |
| Study Type | Description | Outcome |
|---|---|---|
| Clinical Trial | Ampicillin + Lactobacillus casei | Improved perinatal outcomes in PPROM cases |
| In Vitro Study | Elution rates from antibiotic beads | Effective concentrations maintained for several days |
特性
CAS番号 |
7490-86-0 |
|---|---|
分子式 |
C32H40N6O12S3 |
分子量 |
796.88 |
IUPAC名 |
4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3,3-dimethyl-6-oxo-, (2S-(2alpha,5alpha,6beta(S*)))-, sulfate (2:1) |
InChI |
1S/2C16H19N3O4S.H2O4S/c2*1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;1-5(2,3)4/h2*3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);(H2,1,2,3,4)/t2*9-,10-,11+,14-;/m11./s1 |
InChIキー |
QYETVTFBDRINOR-PHGYPNQBSA-N |
SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](c3ccccc3)N)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](c3ccccc3)N)C(=O)O)C.OS(=O)(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Ampicillin hemisulfate, Ampicillin sulfate, Diampicillin sulfate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















